![molecular formula C11H14ClNO2 B3274263 Ethyl 2-amino-3-(3-chlorophenyl)propanoate CAS No. 603944-25-8](/img/structure/B3274263.png)
Ethyl 2-amino-3-(3-chlorophenyl)propanoate
Overview
Description
Ethyl 2-amino-3-(3-chlorophenyl)propanoate, also known as Ethyl 3-(3-chlorophenyl)-2-aminopropanoate or simply Ethyl 2-Amino-3-(3-Chlorophenyl)Propionate, is a chemical compound that belongs to the family of amino acid derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(3-chlorophenyl)propanoate 2-amino-3-(3-chlorophenyl)propanoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-amino-3-(3-chlorophenyl)propanoate 2-amino-3-(3-chlorophenyl)propanoate has a range of biochemical and physiological effects. It has been found to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been shown to have a positive effect on cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-amino-3-(3-chlorophenyl)propanoate 2-amino-3-(3-chlorophenyl)propanoate in lab experiments include its high purity and solubility in water and ethanol. However, its limitations include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of Ethyl 2-amino-3-(3-chlorophenyl)propanoate 2-amino-3-(3-chlorophenyl)propanoate in scientific research. One potential area is the development of new anticonvulsant and analgesic agents based on this compound. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the compound's potential as a modulator of neurotransmitter activity also presents an interesting avenue for future research.
Scientific Research Applications
Ethyl 2-amino-3-(3-chlorophenyl)propanoate 2-amino-3-(3-chlorophenyl)propanoate has been found to have potential applications in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds. This compound has also been studied for its potential as an anticonvulsant, anti-inflammatory, and analgesic agent.
properties
IUPAC Name |
ethyl 2-amino-3-(3-chlorophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLSDYADYGHRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(3-chlorophenyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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